(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene
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Overview
Description
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is an organic compound with the molecular formula C27H21Br. It is a brominated derivative of triphenylpropene, characterized by the presence of a bromine atom at the second position of the propene chain and three phenyl groups attached to the propene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene typically involves the bromination of 1,3,3-triphenylpropene. One common method is the addition of bromine (Br2) to 1,3,3-triphenylpropene in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the propene, resulting in the formation of the desired brominated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of phenyl-substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl-containing compounds.
Reduction: Formation of de-brominated triphenylpropene.
Scientific Research Applications
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Triphenylpropene: The non-brominated parent compound.
2-Chloro-1,3,3-triphenylprop-1-enyl)benzene: A chlorinated analogue.
2-Iodo-1,3,3-triphenylprop-1-enyl)benzene: An iodinated analogue.
Uniqueness
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated analogues. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry.
Properties
IUPAC Name |
(2-bromo-1,3,3-triphenylprop-1-enyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c28-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFZBIRKHXQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124419-91-6 |
Source
|
Record name | 2-BROMO-1,1,3,3-TETRAPHENYL-1-PROPENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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